molecular formula C17H27ClN4O5S B14781061 2-[[6-[(5-amino-6-chloro-2-propylsulfinylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol

2-[[6-[(5-amino-6-chloro-2-propylsulfinylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol

Cat. No.: B14781061
M. Wt: 434.9 g/mol
InChI Key: HFEBEZQGNCEOSD-UHFFFAOYSA-N
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Description

2-[[6-[(5-amino-6-chloro-2-propylsulfinylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[6-[(5-amino-6-chloro-2-propylsulfinylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol involves multiple steps. The process typically starts with the preparation of the pyrimidine core, followed by the introduction of the amino and chloro groups. The propylsulfinyl group is then added through a sulfoxidation reaction. The final steps involve the formation of the cyclopenta[d][1,3]dioxol ring and the attachment of the ethanol moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[[6-[(5-amino-6-chloro-2-propylsulfinylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol can undergo various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfoxide group yields a sulfone, while reduction of the nitro group yields an amine.

Scientific Research Applications

2-[[6-[(5-amino-6-chloro-2-propylsulfinylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[6-[(5-amino-6-chloro-2-propylsulfinylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[6-[(5-amino-6-chloro-2-propylsulfinylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol is unique due to its combination of functional groups and the specific arrangement of its molecular structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H27ClN4O5S

Molecular Weight

434.9 g/mol

IUPAC Name

2-[[6-[(5-amino-6-chloro-2-propylsulfinylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol

InChI

InChI=1S/C17H27ClN4O5S/c1-4-7-28(24)16-21-14(18)11(19)15(22-16)20-9-8-10(25-6-5-23)13-12(9)26-17(2,3)27-13/h9-10,12-13,23H,4-8,19H2,1-3H3,(H,20,21,22)

InChI Key

HFEBEZQGNCEOSD-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)C1=NC(=C(C(=N1)Cl)N)NC2CC(C3C2OC(O3)(C)C)OCCO

Origin of Product

United States

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